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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies involving the antibody-
drug conjugate (ADC) BAY 1129980, synthesized from the human anti-C4.4A monoclonal
antibody BAY 1135626. This document details the synthesis, mechanism of action, and
cytotoxic profiling of BAY 1129980, presenting key quantitative data, experimental
methodologies, and visual representations of the underlying biological processes.

Core Concepts: Synthesis and Structure of BAY
1129980

BAY 1129980, also known as Lupartumab Amadotin, is a targeted anti-cancer therapeutic. It is
classified as an antibody-drug conjugate, a modality designed to deliver a potent cytotoxic
agent directly to cancer cells, thereby minimizing systemic toxicity.

The synthesis of BAY 1129980 involves the covalent linkage of three primary components:

» Monoclonal Antibody (mAb): A fully human IgG1 monoclonal antibody, BAY 1135626, that
specifically targets the C4.4A (LYPD3) antigen. C4.4A is a cell surface protein overexpressed
in various solid tumors, including non-small cell lung cancer (NSCLC), while showing limited
expression in normal tissues.

o Cytotoxic Payload: A highly potent derivative of auristatin W, an antimitotic agent that
functions by inhibiting tubulin polymerization. This payload is responsible for inducing cell

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15603177?utm_src=pdf-interest
https://www.benchchem.com/product/b15603177?utm_src=pdf-body
https://www.benchchem.com/product/b15603177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

death upon internalization into the target cancer cell.

» Linker: A stable, non-cleavable alkyl hydrazide linker. This linker connects the auristatin

payload to the antibody. Its non-cleavable nature ensures that the cytotoxic drug is only

released upon the complete degradation of the antibody within the lysosome of the target

cell, enhancing its stability in circulation.

The final construct of BAY 1129980 has an average drug-to-antibody ratio (DAR) of

approximately four, meaning each antibody molecule carries an average of four cytotoxic

payload molecules.

Quantitative Data Summary

The in vitro efficacy of BAY 1129980 has been evaluated across a range of cancer cell lines.

The key quantitative metrics, including binding affinity (ECso) and cytotoxic potency (ICso), are

summarized below.

Table 1: In Vitro Cell Binding Affinity of Anti-C4.4A
Antibody (Parent mAb of BAY 1129980)

Cell Line Cancer Type C4.4A Expression ECso (nmol/L)
Lung Cancer )
hC4.4A:A549 High 2.3
(Transfected)
Non-Small Cell Lung
NCI-H292 Endogenous 0.04
Cancer
mock:A549 Lung Cancer (Control)  Negative No Binding Observed
. Chinese Hamster )
CHO (murine C4.4A) High 0.8

Ovary (Transfected)

Data sourced from preclinical studies.

Table 2: In Vitro Cytotoxicity of BAY 1129980
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. C4.4A Selectivity (vs.
Cell Line Cancer Type ) ICs0 (nmoliL)
Expression mock)
Lung Cancer )
hC4.4A:A549 High 0.05 >1,000-fold
(Transfected)
Lung Cancer )
mock:A549 Negative >50 -

(Control)

Non-Small Cell )
NCI-H292 Endogenous 0.6 Not Applicable
Lung Cancer

Data reflects 72-hour treatment period as determined by CellTiter-Glo® Luminescent Cell

Viability Assay.
Mechanism of Action: From Cell Surface to
Apoptosis

The therapeutic effect of BAY 1129980 is initiated by its high-affinity binding to the C4.4A
antigen on the tumor cell surface. The subsequent steps leading to apoptosis are outlined
below.
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Caption: Mechanism of action for BAY 1129980.
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e Binding: BAY 1129980 selectively binds to the C4.4A antigen expressed on the surface of
tumor cells.

« Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via
receptor-mediated endocytosis, forming an early endosome.

 Trafficking: The endosome matures and traffics to the lysosome.

o Payload Release: Within the acidic environment of the lysosome, proteolytic enzymes
degrade the antibody component of the ADC. Due to the non-cleavable linker, the auristatin
payload is released with an attached amino acid residue from the antibody's cysteine linkage

site.

o Microtubule Disruption: The released auristatin payload diffuses into the cytoplasm and binds
to tubulin, inhibiting its polymerization into microtubules.

o Cell Cycle Arrest: The disruption of the microtubule network leads to cell cycle arrest in the
G2/M phase.

o Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death
(apoptosis).

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to
characterize BAY 1129980.

Synthesis and Characterization of BAY 1129980

This protocol provides a representative procedure for the conjugation of the auristatin payload
to the anti-C4.4A antibody, BAY 1135626.
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Start: Prepare Reagents

1. Antibody Preparation
(BAY 1135626 in buffer)

2. Partial Reduction of 3. Prepare Drug-Linker
Interchain Disulfides (Auristatin-Alkyl Hydrazide)
(e.g., with TCEP) in organic solvent (e.g., DMSO)

4. Conjugation Reaction
Incubate reduced Ab with
excess Drug-Linker

5. Quench Reaction
(e.g., with N-acetyl-cysteine)

6. Purification
(e.g., Size Exclusion Chromatography)
to remove unconjugated payload

7. Characterization

Determine DAR Assess Purity/Aggregation End Product:
(Reversed-Phase HPLC) (SEC-MALS) BAY 1129980

Click to download full resolution via product page

Caption: Workflow for synthesis and characterization of BAY 1129980.
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Antibody Reduction: The interchain disulfide bonds of the BAY 1135626 antibody are
partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to
expose free cysteine thiol groups for conjugation. The extent of reduction is controlled to
achieve the target DAR.

Conjugation: The reduced antibody is incubated with a molar excess of the pre-prepared
auristatin W-alkyl hydrazide linker payload. The reaction is typically performed in a buffered
solution, potentially with a co-solvent like DMSO to ensure payload solubility.

Quenching: After the desired incubation period, the reaction is quenched by adding a
capping agent, such as N-acetyl-cysteine, to react with any remaining unreacted linker-
payload.

Purification: The resulting ADC is purified to remove unconjugated payload, excess reagents,
and aggregated species. Size-exclusion chromatography (SEC) is a common method for this
step.

Characterization: The final BAY 1129980 product is characterized to determine the drug-to-
antibody ratio (DAR) using reversed-phase high-performance liquid chromatography (RP-
HPLC) and to assess purity and aggregation levels using size-exclusion chromatography
with multi-angle light scattering (SEC-MALS).

In Vitro Cytotoxicity Assay

The potency of BAY 1129980 is determined by measuring its ability to inhibit cell proliferation.
The CellTiter-Glo® Luminescent Cell Viability Assay is used for this purpose.

o Cell Seeding: Target cells (e.g., hC4.4A:A549, mock:A549, NCI-H292) are seeded into
opaque-walled 96-well plates at a predetermined density and allowed to adhere overnight in
a humidified incubator at 37°C and 5% CO:s.

o Compound Treatment: A serial dilution of BAY 1129980 is prepared. The cell culture medium
is replaced with fresh medium containing the various concentrations of the ADC. Control
wells receive medium with vehicle only.

 Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
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o Reagent Addition: The plates are equilibrated to room temperature. A volume of CellTiter-
Glo® Reagent equal to the volume of cell culture medium in each well is added.

» Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to
induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize
the luminescent signal.

o Data Acquisition: Luminescence is recorded using a plate-reading luminometer.

» Data Analysis: The relative luminescence units (RLU) are plotted against the logarithm of the
ADC concentration. A non-linear regression (four-parameter logistic) curve is fitted to the
data to determine the 1Cso value, which is the concentration of ADC that causes a 50%
reduction in cell viability.

Cell Surface Binding Assay (Flow Cytometry)

This assay quantifies the binding of the anti-C4.4A antibody (or the ADC) to target cells to
determine the half-maximal effective concentration (ECso).

o Cell Preparation: Target cells expressing C4.4A and negative control cells are harvested and
washed with cold FACS buffer (e.g., PBS with 2% FBS). The cell concentration is adjusted to
1-2 x 10° cells/mL.

e Antibody Incubation: 100 pL of the cell suspension is added to each well of a 96-well V-
bottom plate. A serial dilution of the anti-C4.4A antibody (BAY 1135626) or BAY 1129980 is
added to the cells. An isotype control antibody is used to determine non-specific binding. The
plate is incubated on ice for 1-2 hours.

e Washing: Cells are washed three times with cold FACS buffer to remove unbound antibody.

o Secondary Antibody Staining: Cells are resuspended in FACS buffer containing a
fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) and
incubated on ice, protected from light.

e Final Wash and Resuspension: Cells are washed again as in step 3 and resuspended in
FACS buffer, often containing a viability dye (e.g., Propidium lodide) to exclude dead cells
from the analysis.
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o Data Acquisition: Samples are analyzed on a flow cytometer, collecting data for a sufficient
number of live, single-cell events.

o Data Analysis: The median fluorescence intensity (MFI) of the live cell population is
determined for each antibody concentration. The MFI values are plotted against the
logarithm of the antibody concentration, and a sigmoidal dose-response curve is fitted to the
data to calculate the ECso value.

Antibody Internalization Assay

This assay visualizes and quantifies the uptake of the anti-C4.4A antibody into target cells, a
critical step for ADC efficacy.

e Antibody Labeling: The anti-C4.4A antibody is conjugated with a pH-sensitive fluorescent
dye, such as CypHer5E. This dye is non-fluorescent at the neutral pH of the extracellular
environment but becomes brightly fluorescent in the acidic environment of endosomes and
lysosomes.

o Cell Treatment: C4.4A-positive cells (e.g., hC4.4A:A549) and negative control cells are
seeded in plates suitable for fluorescence microscopy or high-content imaging. The cells are
then treated with the CypHer5E-labeled antibody.

o Time-Course Incubation: The plates are incubated at 37°C, and images are acquired at
various time points (e.g., 0, 30, 60, 120 minutes) using a high-content imaging system or a
fluorescence microscope.

e Image Analysis: Image analysis software is used to quantify the internalization. The number
and intensity of fluorescent puncta (representing internalized antibody within
endosomes/lysosomes) per cell are measured over time.

o Data Analysis: The increase in intracellular fluorescence intensity over time is plotted to
determine the rate and extent of antibody internalization. The half-maximum signal intensity
can be calculated to estimate the internalization kinetics.

« To cite this document: BenchChem. [In Vitro Efficacy and Mechanism of Action of BAY
1129980: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603177#in-vitro-studies-using-bay-1129980-
synthesized-from-bay-1135626]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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